Oracine

Beschreibung

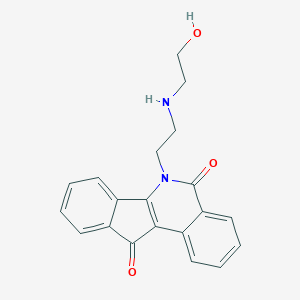

Structure

3D Structure

Eigenschaften

CAS-Nummer |

148317-76-4 |

|---|---|

Molekularformel |

C20H18N2O3 |

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione |

InChI |

InChI=1S/C20H18N2O3/c23-12-10-21-9-11-22-18-14-6-2-3-7-15(14)19(24)17(18)13-5-1-4-8-16(13)20(22)25/h1-8,21,23H,9-12H2 |

InChI-Schlüssel |

LRHPCRBOMKRVOA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO |

Andere CAS-Nummern |

148317-76-4 |

Synonyme |

11-dihydrooracin 6-(2-(2-hydroxyethyl)aminoethyl)-5,11-dioxo-5,6-dihydro-11H-indeno(1,2-c)isoquinoline hydrochloride oracin oracine oracine hydrochloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Oracine mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Oracine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oracine is a novel anticancer agent belonging to the idenoisoquinoline chemical group, demonstrating significant cytotoxic effects against a broad spectrum of tumor and leukemia cells.[1] Its primary mechanism of action involves functioning as a DNA intercalating agent and a potent inhibitor of topoisomerase II, leading to the disruption of macromolecular synthesis.[1][2] This activity culminates in a robust cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[1][3] Studies on Burkitt's lymphoma cells have elucidated a clear dependency on the Bcl-2 protein for apoptosis evasion, although cell cycle arrest persists.[1] This document provides a comprehensive overview of Oracine's mode of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction to Oracine

Oracine is a potential intercalating anticancer drug structurally and pharmacologically related to the clinically utilized agent mitoxantrone.[1] Its planar structure is characteristic of agents that insert between DNA base pairs, a fundamental mechanism for many antitumor drugs.[1] A significant advantage noted in early reports is a potential lack of cardiotoxicity, a dose-limiting side effect commonly associated with doxorubicin-like anthracyclines.[1] Pharmacological characterization has identified Oracine as a potent cytotoxic agent both in vitro and in vivo.[1]

Core Mechanism of Action

Oracine exerts its anticancer effects through a multi-pronged attack on critical cellular processes, primarily DNA replication and cell division.

Inhibition of Macromolecule Biosynthesis and Topoisomerase II

Oracine actively inhibits the biosynthesis of essential macromolecules. In Ehrlich ascites carcinoma (EAC) cells, it was shown to inhibit the incorporation of radiolabeled precursors for both nucleic acids and proteins.[2] The synthesis of nucleic acids was found to be more sensitive to the drug than protein synthesis.[2] This inhibitory action is strongly linked to its function as a topoisomerase II inhibitor. At concentrations between 5 to 15 µmol/l, Oracine was found to inhibit the activity of topoisomerase II by 100%, disrupting the process of DNA replication and repair, which is vital for rapidly dividing cancer cells.[2]

Induction of G2/M Cell Cycle Arrest

A primary consequence of Oracine-induced cellular damage is the activation of cell cycle checkpoints. Treatment of Burkitt's lymphoma cells with Oracine leads to a significant accumulation of cells in the S and G2/M phases within 6 hours.[1][3] By 24 hours, the cells are firmly arrested in the G2/M phase of the cell cycle.[1][3] This indicates that Oracine acts as a mitosis inhibitor, with its probable site of action at the G2 checkpoint, preventing cells from entering mitosis in the presence of DNA damage.[1]

Induction of Apoptosis

Following prolonged G2/M arrest, cancer cells treated with Oracine are driven into apoptosis, or programmed cell death. In a Burkitt's lymphoma cell line (BL SV2), a significant increase in apoptotic (20%) and secondary necrotic cells (37%) was observed 48 hours after the removal of the drug.[1][3]

The induction of apoptosis is critically regulated by the Bcl-2 family of proteins. In cells overexpressing the anti-apoptotic protein Bcl-2 (BL bcl-2), Oracine-induced apoptosis was effectively prevented.[1] Despite this, the Bcl-2 overexpressing cells were still arrested at the G2/M phase and, while exhibiting extended longevity, eventually died, a phenomenon potentially attributed to p53 deficiency.[1]

Quantitative Efficacy Data

The cytotoxic and cytostatic effects of Oracine have been quantified across different cancer cell lines and experimental conditions. The data is summarized below for clear comparison.

Table 1: IC50 Values for Oracine

| Cell Line | Assay | Endpoint | IC50 Value | Citation |

|---|---|---|---|---|

| Burkitt's Lymphoma (BL SV2) | MTT Assay | Cytotoxicity | 1.0 µmol/l | [1][3] |

| Burkitt's Lymphoma (BL bcl-2) | MTT Assay | Cytotoxicity | 5.0 µmol/l | [1][3] |

| Ehrlich Ascites Carcinoma (EAC) | ¹⁴C-Adenine Incorporation | Nucleic Acid Synthesis Inhibition | 66 µmol/l | [2] |

| Ehrlich Ascites Carcinoma (EAC) | ¹⁴C-Valine Incorporation | Protein Synthesis Inhibition | 196 µmol/l |[2] |

Table 2: Effects of Oracine (1.0 µmol/l) on Burkitt's Lymphoma Cells

| Cell Line | Time Point | Parameter | Observation | Citation |

|---|---|---|---|---|

| BL SV2 & BL bcl-2 | 6 hours | Cell Cycle | Significant increase in S and G2/M phases | [1][3] |

| BL SV2 & BL bcl-2 | 24 hours | Cell Cycle | Arrest in G2/M phase | [1][3] |

| BL SV2 | 48 hours (post-removal) | Apoptosis/Necrosis | 20% apoptotic, 37% secondary necrotic cells | [1][3] |

| BL bcl-2 | 48 hours (post-removal) | Apoptosis/Necrosis | Basal levels of apoptosis/necrosis | [1][3] |

| BL SV2 | 72 hours | Cell Viability | Dropped to approx. 5% | [3] |

| BL bcl-2 | 72 hours | Cell Viability | Remained high at approx. 68% |[3] |

Key Signaling Pathways and Workflows

Visual representations of Oracine's mechanism and associated experimental workflows are provided below.

Caption: Oracine's proposed mechanism of action in cancer cells.

Caption: A typical workflow for determining cell viability using an MTT assay.

Caption: Workflow for analyzing cell cycle distribution via flow cytometry.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the literature on Oracine.

Cell Viability Determination (MTT Assay)

This protocol is based on the methodology used to determine the IC50 of Oracine in Burkitt's lymphoma cells.[1][3]

-

Cell Seeding: Seed cells (e.g., BL SV2, BL bcl-2) in a 96-well microtiter plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Drug Application: After 24 hours of incubation to allow for cell attachment (for adherent cells) or stabilization, add 100 µL of medium containing Oracine at various final concentrations (e.g., 0.1 to 100 µmol/l). Include untreated wells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of Oracine that inhibits cell growth by 50%) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methodology used to assess cell cycle arrest in Oracine-treated cells.[1][3]

-

Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of Oracine (e.g., 1.0 µmol/l) for various time points (e.g., 6, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. PI fluorescence is proportional to the amount of DNA in each cell.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Cytotoxicity and mode of action of the potential cytostatic drug oracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G2 cell cycle arrest and apoptosis are induced in Burkitt's lymphoma cells by the anticancer agent oracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel anticancer drug oracin: different stereospecificity and cooperativity for carbonyl reduction by purified human liver 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Oracine: A Technical Overview of its Chemical Structure, Biological Activity, and Experimental Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oracine, with the IUPAC name 6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione, is a synthetic compound recognized for its potential as an anticancer agent[1]. Its mechanism of action is primarily attributed to the inhibition of topoisomerase I and II enzymes, which are critical for DNA replication and transcription. This interference with fundamental cellular processes leads to the suppression of tumor cell proliferation. This document provides a comprehensive technical guide on the chemical structure, quantitative biological data, and detailed experimental protocols related to Oracine.

Chemical Structure and Properties

Oracine is a heterocyclic compound with a distinct indenoisoquinoline core. Its chemical identity is well-defined by its structural formula, molecular weight, and various chemical identifiers.

| Property | Value | Reference |

| IUPAC Name | 6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione | [1][2] |

| Molecular Formula | C₂₀H₁₈N₂O₃ | [1][2] |

| Molecular Weight | 334.4 g/mol | [1][2] |

| CAS Number | 148317-76-4 | [1][2] |

| InChI Key | LRHPCRBOMKRVOA-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCNCCO | [2] |

Biological Activity and Quantitative Data

Oracine exhibits significant cytotoxic and enzyme-inhibitory activity, particularly against cancer cells. Its efficacy has been quantified in various preclinical studies.

Cytotoxicity

The cytotoxic effects of Oracine have been evaluated in Ehrlich ascites carcinoma (EAC) cells, demonstrating a dose-dependent inhibition of macromolecular biosynthesis.

| Assay | Cell Line | IC₅₀ | Reference |

| Inhibition of Nucleic Acid Biosynthesis | Ehrlich Ascites Carcinoma (EAC) | 66 µmol/L | [1] |

| Inhibition of Protein Biosynthesis | Ehrlich Ascites Carcinoma (EAC) | 196 µmol/L | [1] |

Topoisomerase II Inhibition

Oracine is a potent inhibitor of topoisomerase II, completely inhibiting its activity at micromolar concentrations.

| Enzyme | Concentration for 100% Inhibition | Reference |

| Topoisomerase II | 5 to 15 µmol/L | [1] |

Metabolism

Oracine is metabolized in human liver microsomes via carbonyl reduction to its less active metabolite, 11-dihydrooracin (DHO). This reaction is primarily catalyzed by 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

| Metabolite | Forming Enzyme | Hill Coefficient ((-)-DHO) | Hill Coefficient ((+)-DHO) | Reference |

| 11-dihydrooracin (DHO) | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | 2.26 ± 0.20 | 1.84 ± 0.29 |

Signaling and Metabolic Pathways

Mechanism of Action: Topoisomerase II Inhibition and DNA Damage Response

Oracine exerts its anticancer effects by targeting topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By inhibiting this enzyme, Oracine leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that can ultimately lead to apoptosis.

Caption: Oracine's mechanism of action leading to apoptosis.

Metabolic Pathway of Oracine

Oracine undergoes metabolic inactivation through carbonyl reduction, a process primarily mediated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Caption: Metabolic inactivation of Oracine.

Experimental Protocols

Synthesis of Oracine

This protocol describes the synthesis of Oracine from 6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline.

Materials:

-

6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline

-

2-aminoethanol

-

Anhydrous potassium carbonate

-

Anhydrous dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Combine 1 g of 6-(2-chloroethyl)-5,11-dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinoline, 1 g of dry 2-aminoethanol, and 1 g of anhydrous potassium carbonate in 30 ml of anhydrous DMF.

-

Heat the mixture to 100-110 °C and maintain this temperature for two hours.

-

Filter the hot mixture and wash the collected product on the filter with 10 ml of ethanol.

-

Allow the filtrate to stand in a refrigerator at 5 °C for twelve hours.

-

Separate the resulting crystalline substance by suction, wash with ethanol, and dry at 60 °C.

Caption: Workflow for the synthesis of Oracine.

Cytotoxicity Assay in Ehrlich Ascites Carcinoma (EAC) Cells

This protocol is for determining the cytotoxic effect of Oracine by measuring the inhibition of radiolabeled precursor incorporation into macromolecules.

Materials:

-

Ehrlich ascites carcinoma (EAC) cells

-

[¹⁴C]-labeled precursors (adenine, thymidine, uridine, valine)

-

Trichloroacetic acid (TCA)

-

Oracine

-

Appropriate cell culture medium and supplements

Procedure:

-

Culture EAC cells in a suitable medium.

-

Incubate the EAC cells with varying concentrations of Oracine.

-

Add a [¹⁴C]-labeled precursor (e.g., adenine for nucleic acid synthesis, valine for protein synthesis) to the cell cultures.

-

Continue incubation to allow for the incorporation of the labeled precursor into macromolecules.

-

Precipitate the macromolecules by adding cold trichloroacetic acid.

-

Wash the precipitate to remove any unincorporated labeled precursors.

-

Quantify the amount of radioactivity in the precipitate using a scintillation counter.

-

Calculate the rate of incorporation of the precursor and determine the IC₅₀ value for Oracine.

Topoisomerase II Inhibition Assay

This assay determines the inhibitory effect of Oracine on the decatenation activity of topoisomerase II using kinetoplast DNA (kDNA) as a substrate.

Materials:

-

Purified human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP

-

Oracine dissolved in a suitable solvent (e.g., DMSO)

-

Loading dye

-

Agarose gel and electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 10x topoisomerase II reaction buffer, ATP, and kDNA.

-

Add varying concentrations of Oracine (in the range of 5 to 15 µmol/L) or solvent control to the reaction tubes.

-

Initiate the reaction by adding a standardized amount of topoisomerase II enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Add loading dye to each sample and load them onto an agarose gel.

-

Perform gel electrophoresis to separate the catenated kDNA (which remains in the well or migrates slowly) from the decatenated minicircles (which migrate into the gel).

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated minicircles compared to the control.

References

An In-depth Technical Guide on the Effects of 5-Fluorouracil on Nucleic Acid Biosynthesis

Disclaimer: Initial searches for a compound named "Oracine" did not yield information on a substance with effects on nucleic acid biosynthesis. It is possible that "Oracine" is a novel compound, a proprietary name, or a misspelling. One commercially available product named Oracaine is a topical anesthetic containing benzocaine and does not affect nucleic acid synthesis.[1] Another substance referred to as "oracin" in a research context is an anticancer drug that was in clinical trials and appears to inhibit topoisomerase II.[2][3] However, given the focus on nucleic acid biosynthesis, this guide will proceed with the well-documented uracil analogue, 5-Fluorouracil (5-FU), a cornerstone of chemotherapy that directly targets this process. This document will serve as a comprehensive technical guide on the mechanism, quantitative effects, and experimental evaluation of 5-FU's impact on nucleic acid synthesis.

Introduction to 5-Fluorouracil (5-FU)

5-Fluorouracil is a synthetic pyrimidine analogue that has been a critical component of cancer chemotherapy for decades.[4][5][6] Structurally, it is an analogue of uracil with a fluorine atom at the C-5 position.[5][7] This modification is the key to its anticancer activity. 5-FU acts as an antimetabolite, interfering with essential biosynthetic processes by being incorporated into macromolecules like DNA and RNA, and by inhibiting key enzymes involved in nucleotide synthesis.[5] Its primary mechanism of action involves the disruption of DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.[6][8]

Mechanism of Action

5-FU is a prodrug that must be anabolized intracellularly to its active metabolites to exert its cytotoxic effects.[7][9] The metabolic activation of 5-FU leads to several cytotoxic outcomes that disrupt nucleic acid biosynthesis.

The three primary mechanisms of 5-FU's cytotoxicity are:

-

Inhibition of Thymidylate Synthase (TS): The main mechanism of action is the inhibition of thymidylate synthase (TS).[9] 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP), which binds to TS and the folate cofactor 5,10-methylenetetrahydrofolate (CH2THF), forming a stable ternary complex.[5][8] This complex blocks the normal catalytic activity of TS, which is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[6][10] dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary component of DNA replication and repair.[7] The depletion of dTMP leads to an imbalance in deoxynucleotide pools, causing DNA damage and inducing apoptosis.[5]

-

Incorporation into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and subsequently incorporated into RNA in place of uridine triphosphate (UTP).[8][9] This incorporation disrupts RNA processing, splicing, and function, contributing significantly to the cytotoxicity of 5-FU.[6][9][11]

-

Incorporation into DNA: 5-FU can also be converted to fluorodeoxyuridine triphosphate (FdUTP) and incorporated into DNA in place of deoxythymidine triphosphate (dTTP).[9] This incorporation leads to DNA damage and instability.[5][9]

Signaling Pathways and Metabolic Activation of 5-FU

The metabolic pathways of 5-FU are complex, involving both anabolic (activation) and catabolic (degradation) routes. The rate-limiting enzyme in 5-FU catabolism is dihydropyrimidine dehydrogenase (DPD).[5][6][12]

Caption: Metabolic pathways of 5-Fluorouracil (5-FU).

Quantitative Data

The efficacy of 5-FU is often quantified by its inhibitory concentration (IC50) against various cancer cell lines. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Drug | IC50 (µM) | Exposure Time | Citation |

| HCT 116 (Colon Cancer) | 5-FU | 11.3 | 3 days | [13] |

| HCT 116 (Colon Cancer) | 5-FU | 1.48 | 5 days | [13] |

| HT-29 (Colon Cancer) | 5-FU | 11.25 | 5 days | [13] |

| MCF-7 (Breast Cancer) | 5-FU | 4.79 | Not Specified | [14] |

| MCF-7/5-FUR (5-FU Resistant) | 5-FU | 140.2 | Not Specified | [14] |

| MDA-MB-231 (Breast Cancer) | 5-FU | 4.73 | Not Specified | [14] |

| MDA-MB-231/5-FUR (5-FU Resistant) | 5-FU | 127.3 | Not Specified | [14] |

| Esophageal Squamous Cell Carcinoma (Range) | 5-FU | 1.00 - 39.81 | Not Specified | [15] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 5-FU on cancer cell lines and to determine the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT 116, HT-29) in a 96-well plate at a density of 7 x 10^4 cells/well and incubate for 24 hours.[13]

-

Drug Treatment: Treat the cells with various concentrations of 5-FU (e.g., 12.5 µM to 2000 µM) for different time periods (e.g., 24, 72, and 120 hours).[13]

-

MTT Addition: After the incubation period, add MTT reagent to each well at a 1:10 ratio and incubate for 2-4 hours at 37°C.[16]

-

Solubilization: Add a detergent solution to solubilize the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the drug concentration.

Caption: Experimental workflow for the MTT assay.

Thymidylate Synthase (TS) Activity Assay

This assay measures the catalytic activity of TS, which is the primary target of 5-FU.

Principle: The assay quantifies the release of tritiated water ([³H]H₂O) from [5-³H]dUMP during its conversion to dTMP by TS.[17]

Protocol:

-

Cell Lysate Preparation: Prepare cell pellets and suspend them in a Tris/HCl buffer containing dithiothreitol.[17]

-

Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Stopping the Reaction: Stop the reaction by adding activated charcoal to adsorb unreacted nucleotides.

-

Separation and Measurement: Centrifuge the mixture to pellet the charcoal. Measure the radioactivity of the supernatant, which contains the released [³H]H₂O, using a scintillation counter.

-

Data Analysis: Calculate the TS activity based on the amount of tritiated water released over time.

Conclusion

5-Fluorouracil remains a vital chemotherapeutic agent that exerts its anticancer effects primarily by disrupting nucleic acid biosynthesis. Its multifaceted mechanism of action, involving the inhibition of thymidylate synthase and its incorporation into both RNA and DNA, underscores its efficacy in targeting rapidly proliferating cancer cells. The quantitative data on its IC50 values highlight its potency against various cancer cell lines, while established experimental protocols such as the MTT and TS activity assays are crucial for evaluating its cytotoxic effects and mechanism of action in a research setting. Understanding these technical details is paramount for researchers and drug development professionals seeking to optimize the use of 5-FU and develop novel therapies that target nucleic acid synthesis.

References

- 1. drugs.com [drugs.com]

- 2. The novel anticancer drug oracin: different stereospecificity and cooperativity for carbonyl reduction by purified human liver 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and mode of action of the potential cytostatic drug oracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. droracle.ai [droracle.ai]

- 9. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells | PLOS One [journals.plos.org]

- 12. ClinPGx [clinpgx.org]

- 13. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Oracine: A Technical Deep-Dive into its Cytostatic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oracine, a novel isoquinoline derivative, has emerged as a promising cytostatic agent with demonstrated efficacy in preclinical studies. This technical guide provides a comprehensive overview of the core cytostatic properties of Oracine, focusing on its mechanism of action, quantitative efficacy, and its synergistic potential with existing chemotherapeutics. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and development of this compound.

Introduction

Oracine is a synthetic small molecule belonging to the isoquinoline class of compounds, which are known for their diverse pharmacological activities. Initial in vitro screenings have identified Oracine as a potent inhibitor of cancer cell proliferation, positioning it as a candidate for further oncological drug development. This document synthesizes the available data on Oracine's cytostatic effects, providing a technical foundation for researchers in the field.

Quantitative Efficacy of Oracine

The cytostatic activity of Oracine has been quantified in various cancer cell lines. Key findings on its inhibitory concentrations are summarized below.

Table 1: In Vitro Cytostatic Activity of Oracine in Ehrlich Ascites Carcinoma (EAC) Cells

| Parameter | IC50 (µM) | Target Process | Reference |

| Inhibition of Nucleic Acid Biosynthesis | 66 | Incorporation of ¹⁴C-adenine | [1] |

| Inhibition of Protein Biosynthesis | 196 | Incorporation of ¹⁴C-valine | [1] |

Table 2: Inhibition of Topoisomerase II Activity

| Concentration (µM) | Inhibition (%) | Cell Line | Reference |

| 5 - 15 | 100 | Ehrlich Ascites Carcinoma (EAC) | [1] |

Mechanism of Action

Oracine exerts its cytostatic effects through a multi-faceted mechanism, primarily targeting key cellular processes involved in cell division and survival.

Inhibition of Macromolecule Biosynthesis

Oracine demonstrates a significant inhibitory effect on the biosynthesis of essential macromolecules. In Ehrlich ascites carcinoma (EAC) cells, it impedes the incorporation of radiolabeled precursors into both nucleic acids and proteins. Notably, the biosynthesis of nucleic acids is more sensitive to Oracine's effects than protein synthesis, with an IC50 value of 66 µM for the inhibition of ¹⁴C-adenine incorporation, compared to 196 µM for ¹⁴C-valine incorporation[1]. This suggests that Oracine's primary mode of action may be centered on disrupting DNA and RNA synthesis.

Topoisomerase II Inhibition

A key molecular target of Oracine is Topoisomerase II, a critical enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. Oracine has been shown to inhibit the activity of topoisomerase II by 100% at concentrations ranging from 5 to 15 µM in EAC cells[1]. By inhibiting this enzyme, Oracine induces DNA damage and ultimately triggers cell cycle arrest and apoptosis.

Interaction with Doxorubicin Metabolism

Oracine has demonstrated a synergistic effect when co-administered with the well-established chemotherapeutic agent, doxorubicin. In MCF-7 breast cancer cells, Oracine acts as a competitive inhibitor of doxorubicin reduction, a metabolic process that deactivates doxorubicin. This inhibition is primarily mediated through the carbonyl reductase CBR1. By preventing the deactivation of doxorubicin, Oracine enhances its cytotoxic efficacy.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the cytostatic properties of Oracine.

Inhibition of Macromolecule Biosynthesis Assay

This protocol is a representative method for determining the effect of Oracine on the synthesis of nucleic acids and proteins using radiolabeled precursors in Ehrlich ascites carcinoma (EAC) cells.

-

Cell Culture: EAC cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of Oracine for a predetermined time.

-

Radiolabeling:

-

For nucleic acid synthesis, ¹⁴C-adenine is added to the cell culture medium.

-

For protein synthesis, ¹⁴C-valine is added to the cell culture medium.

-

-

Incubation: Cells are incubated with the radiolabeled precursors for a specific duration to allow for incorporation into newly synthesized macromolecules.

-

Harvesting and Precipitation:

-

Cells are harvested and washed to remove unincorporated radiolabeled precursors.

-

Macromolecules are precipitated using a cold trichloroacetic acid (TCA) solution.

-

The precipitate is washed multiple times with cold TCA and ethanol to remove any remaining unincorporated precursors.

-

-

Quantification: The radioactivity of the precipitate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of precursor incorporation is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Topoisomerase II Decatenation Assay

This protocol describes a standard method to assess the inhibitory effect of Oracine on the decatenation activity of topoisomerase II.

-

Reaction Mixture: A reaction mixture is prepared containing kinetoplast DNA (kDNA), ATP, and a reaction buffer.

-

Inhibitor Addition: Varying concentrations of Oracine are added to the reaction mixture.

-

Enzyme Addition: Purified human topoisomerase II enzyme is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a specified time to allow for the decatenation of kDNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

-

Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Decatenated kDNA migrates into the gel, while the catenated kDNA network remains in the well.

-

Visualization and Analysis: The gel is stained with a DNA intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated kDNA compared to the control.

Cell Viability Assay for Doxorubicin and Oracine Co-treatment

This protocol outlines the MTT assay to evaluate the synergistic cytotoxic effect of Oracine and doxorubicin on MCF-7 breast cancer cells.

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of doxorubicin alone, Oracine alone, and a combination of both drugs.

-

Incubation: The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The synergistic effect is determined by comparing the viability of cells treated with the combination of drugs to those treated with each drug individually.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of Oracine's cytostatic properties.

Conclusion

Oracine is a potent cytostatic agent with a clear mechanism of action involving the inhibition of macromolecule biosynthesis and topoisomerase II activity. The quantitative data presented in this guide underscore its potential as a standalone or combination therapy in oncology. The detailed experimental protocols provide a framework for researchers to further investigate and validate the therapeutic potential of Oracine. Future studies should focus on elucidating the specific upstream and downstream signaling events modulated by Oracine to fully map its cellular impact and to identify potential biomarkers for patient stratification.

References

Oracine's Role in Inhibiting Protein Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oracine, chemically identified as 6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione, is a synthetic compound belonging to the indenoisoquinoline class of molecules.[1][2] This class of compounds has garnered significant interest in oncological research due to their cytotoxic properties against various cancer cell lines.[3][4][5] While the primary mechanism of action for many indenoisoquinolines is the inhibition of topoisomerase enzymes, Oracine has also been observed to inhibit protein biosynthesis.[6]

This technical guide provides an in-depth exploration of Oracine's role in the inhibition of protein biosynthesis. It is crucial to distinguish this specific indenoisoquinoline derivative from a commercially available antibiotic that is also marketed under the trade name "Oracin," which contains the active ingredient Ofloxacin. Ofloxacin is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase, a type II topoisomerase, and is not the subject of this guide.[1][7][8][9][10]

This document will detail the current understanding of Oracine's effects on macromolecular synthesis, present available quantitative data, describe relevant experimental protocols, and visualize the pertinent biological pathways.

Mechanism of Action

The primary and most extensively studied mechanism of action for the indenoisoquinoline class of compounds is the inhibition of topoisomerase I (Top1) or topoisomerase II (Top2).[4][11][12] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and other cellular processes. By stabilizing the topoisomerase-DNA cleavage complex, indenoisoquinolines lead to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.[11][12]

The inhibitory effect of Oracine on protein biosynthesis is likely a downstream consequence of its primary action on DNA and topoisomerase, or a distinct, secondary mechanism. The simultaneous inhibition of both nucleic acid and protein synthesis suggests a multi-faceted impact on cellular processes.

Inhibition of Topoisomerase II

Studies have shown that Oracine is a potent inhibitor of topoisomerase II.[4] This inhibition disrupts DNA replication and transcription, which are prerequisites for protein biosynthesis. By interfering with the enzymes that manage DNA topology, Oracine can indirectly halt the production of messenger RNA (mRNA) templates necessary for translation.

Potential Direct Effects on Protein Synthesis

While the primary mechanism is likely linked to its effects on DNA, the possibility of a more direct interaction with the protein synthesis machinery cannot be entirely ruled out, although direct evidence is currently lacking in the scientific literature. Potential, yet unproven, direct mechanisms could involve:

-

Ribosome Interaction: Oracine could potentially bind to ribosomal RNA (rRNA) or ribosomal proteins, thereby interfering with the catalytic activity of the ribosome.

-

Interference with Translation Factors: The compound might interact with essential translation initiation, elongation, or termination factors, preventing the proper assembly of the translation machinery or the progression of the polypeptide chain.

Further research is required to elucidate whether Oracine has a direct inhibitory effect on the translational apparatus.

Quantitative Data

The available quantitative data on Oracine's inhibitory effects on protein and nucleic acid biosynthesis is derived from studies on Ehrlich ascites carcinoma cells.

| Parameter | IC50 Value (µM) | Target Process | Cell Line |

| Oracine | 196 | Protein Biosynthesis (¹⁴C-valine incorporation) | Ehrlich Ascites Carcinoma |

| Oracine | 66 | Nucleic Acid Biosynthesis (¹⁴C-adenine incorporation) | Ehrlich Ascites Carcinoma |

| Oracine | 5 - 15 | Topoisomerase II Activity (100% inhibition) | Not specified |

Table 1: Summary of quantitative data for Oracine's inhibitory effects.

Signaling Pathways

The direct signaling pathways involved in Oracine's inhibition of protein synthesis are not well-defined. However, its action as a DNA damage-inducing agent through topoisomerase inhibition suggests the activation of DNA damage response (DDR) pathways.

The activation of DDR pathways often leads to a global downregulation of energy-intensive processes like protein synthesis to conserve resources for DNA repair. This is a plausible indirect mechanism for the observed inhibition of protein biosynthesis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Oracine's inhibitory effects.

Protein and Nucleic Acid Synthesis Inhibition Assay

This protocol is based on the measurement of radiolabeled precursor incorporation into macromolecules in cultured cells, such as Ehrlich ascites carcinoma cells.

Objective: To quantify the inhibition of protein and nucleic acid synthesis by Oracine.

Materials:

-

Ehrlich ascites carcinoma cells

-

Oracine (dissolved in a suitable solvent, e.g., DMSO)

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

-

[¹⁴C]-Valine (for protein synthesis)

-

[¹⁴C]-Adenine (for nucleic acid synthesis)

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Culture Ehrlich ascites carcinoma cells in appropriate medium to the desired density.

-

Treatment: Aliquot the cell suspension into microcentrifuge tubes. Add varying concentrations of Oracine (and a vehicle control) to the cells and incubate for a predetermined time (e.g., 1-4 hours).

-

Radiolabeling: Add [¹⁴C]-Valine or [¹⁴C]-Adenine to the respective cell suspensions and incubate for a specific period (e.g., 30-60 minutes) to allow for incorporation.

-

Precipitation: Stop the incorporation by adding ice-cold TCA to a final concentration of 10%.

-

Washing: Pellet the precipitate by centrifugation. Wash the pellet sequentially with cold 10% TCA and then with ethanol to remove unincorporated radiolabel.

-

Quantification: Dissolve the final pellet in a suitable solvent (e.g., 0.1 M NaOH). Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Oracine concentration compared to the vehicle control. Determine the IC50 value using appropriate software.

Topoisomerase II Inhibition Assay

This protocol describes a common in vitro assay to measure the inhibition of topoisomerase II activity.

Objective: To determine the inhibitory effect of Oracine on topoisomerase II.

Materials:

-

Human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Oracine

-

Reaction buffer (containing ATP)

-

Stop solution/loading dye

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, kDNA, and varying concentrations of Oracine.

-

Enzyme Addition: Add topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide.

-

Visualization: Run the gel and visualize the DNA bands under UV light. Decatenated kDNA will migrate as distinct bands, while catenated kDNA will remain in the well.

-

Analysis: Assess the degree of inhibition by observing the reduction in decatenated DNA in the presence of Oracine.

Conclusion and Future Directions

Oracine, an indenoisoquinoline derivative, demonstrates inhibitory effects on both nucleic acid and protein biosynthesis, with a more pronounced impact on the former. Its primary mechanism of action is well-established as the inhibition of topoisomerase II, which leads to DNA damage and subsequent cytotoxicity in cancer cells. The inhibition of protein synthesis is likely an indirect consequence of the cellular stress and DNA damage response triggered by topoisomerase inhibition.

Future research should focus on elucidating the precise molecular mechanisms underlying Oracine's inhibition of protein biosynthesis. Investigating potential direct interactions with ribosomal components or translation factors would provide a more complete understanding of its mode of action. Furthermore, exploring the broader signaling pathways affected by Oracine could reveal additional therapeutic targets and applications. A clearer understanding of these mechanisms will be pivotal for the rational design of more potent and selective indenoisoquinoline-based anticancer agents.

References

- 1. What is Ofloxacin used for? [synapse.patsnap.com]

- 2. 6-{2-[(2-hydroxyethyl)amino]ethyl}-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione;148317-76-4 [abichem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The novel anticancer drug oracin: different stereospecificity and cooperativity for carbonyl reduction by purified human liver 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ofloxacin - Wikipedia [en.wikipedia.org]

- 9. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

Oracine: A Technical Overview of a Synthetic Indenoisoquinoline Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oracine is a synthetic compound belonging to the indenoisoquinoline class of molecules, investigated for its potential as a cytostatic agent. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of Oracine. It includes a summary of its physicochemical properties, detailed experimental protocols for key assays, and quantitative data on its biological activity. The primary mechanism of action of Oracine is the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription. Additionally, it has been shown to inhibit the biosynthesis of macromolecules. This whitepaper consolidates the available scientific information on Oracine to serve as a resource for researchers in oncology and drug discovery.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry. The indenoisoquinolines emerged as a promising class of non-camptothecin topoisomerase inhibitors, developed to overcome some of the limitations of existing therapies. The first synthesis of an indenoisoquinoline compound was reported in 1978.[1] Oracine, a derivative of this class, has been a subject of preclinical research to evaluate its potential as a cancer therapeutic.

Physicochemical Properties of Oracine

Oracine is a synthetic molecule with the following properties:

| Property | Value | Reference |

| IUPAC Name | 6-[2-(2-hydroxyethylamino)ethyl]indeno[1,2-c]isoquinoline-5,11-dione | [2] |

| Molecular Formula | C₂₀H₁₈N₂O₃ | [2] |

| Molecular Weight | 334.37 g/mol | [2] |

| CAS Number | 148317-76-4 | [2] |

Mechanism of Action

Oracine exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting essential cellular processes.

Inhibition of Topoisomerase II

The primary mechanism of action of Oracine is the inhibition of topoisomerase II.[3] This nuclear enzyme plays a crucial role in altering DNA topology, which is essential for DNA replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, Oracine leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

Signaling Pathway: Topoisomerase II Inhibition by Oracine

Caption: Oracine inhibits Topoisomerase II, leading to DNA damage and apoptosis.

Inhibition of Macromolecule Biosynthesis

Oracine has been demonstrated to inhibit the biosynthesis of nucleic acids and proteins in Ehrlich ascites carcinoma (EAC) cells.[3] This is evidenced by the reduced incorporation of radiolabeled precursors into these macromolecules.

Preclinical Data

The anticancer potential of Oracine has been evaluated in preclinical studies, primarily using the Ehrlich ascites carcinoma (EAC) cell line.

Cytotoxicity

The cytotoxic effect of Oracine was determined by measuring the inhibition of macromolecule synthesis in EAC cells.

| Assay | IC₅₀ (µM) | Reference |

| Inhibition of ¹⁴C-adenine incorporation (Nucleic Acid Synthesis) | 66 | [3] |

| Inhibition of ¹⁴C-valine incorporation (Protein Synthesis) | 196 | [3] |

Topoisomerase II Inhibition

In vitro studies have shown that Oracine completely inhibits the activity of topoisomerase II at concentrations ranging from 5 to 15 µM.[3]

Metabolism

Oracine is metabolized in human liver microsomes primarily through carbonyl reduction to its metabolite, 11-dihydrooracin (DHO).[4]

Role of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The principal enzyme responsible for the carbonyl reduction of Oracine is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme exhibits cooperativity in the formation of both enantiomers of DHO, with Hill coefficients of 2.26 ± 0.20 for (-)-DHO and 1.84 ± 0.29 for (+)-DHO.[4] The formation of (-)-DHO is approximately four times greater than that of (+)-DHO.[4]

Metabolic Pathway of Oracine

Caption: Oracine is metabolized to 11-dihydrooracin by 11β-HSD1.

Experimental Protocols

Synthesis of Indenoisoquinolines

A general method for the synthesis of indenoisoquinolines involves the condensation of Schiff bases with substituted homophthalic anhydrides to produce cis-3-aryl-4-carboxy-1-isoquinolones. These intermediates are then cyclized to the final indenoisoquinoline structure using thionyl chloride.[5]

Experimental Workflow: Synthesis of Indenoisoquinolines

Caption: General synthetic route for indenoisoquinoline compounds.

Cell Culture

Ehrlich ascites carcinoma (EAC) cells are maintained in Swiss albino mice through serial intraperitoneal transplantation. For in vitro assays, the cells are harvested from the peritoneal cavity of the mice.

Macromolecule Biosynthesis Assay

-

EAC cells are incubated in a suitable medium.

-

Oracine is added at various concentrations.

-

Radiolabeled precursors, such as ¹⁴C-adenine (for nucleic acid synthesis) or ¹⁴C-valine (for protein synthesis), are added to the cell suspension.

-

After a specific incubation period, the cells are harvested.

-

Macromolecules are precipitated using trichloroacetic acid (TCA).

-

The radioactivity of the precipitate is measured using a scintillation counter to determine the rate of precursor incorporation.

-

The IC₅₀ value is calculated as the concentration of Oracine that inhibits 50% of the precursor incorporation compared to the control.[3]

Topoisomerase II Inhibition Assay

The activity of topoisomerase II can be assessed by measuring the relaxation of supercoiled plasmid DNA.

-

Supercoiled plasmid DNA is incubated with purified topoisomerase II enzyme in a reaction buffer.

-

Oracine is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed at 37°C.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Clinical Development Status

A publication from 2004 mentioned that Oracine was in Phase II clinical trials.[4] However, a comprehensive search of clinical trial databases and recent literature has not yielded any further information on the progress or outcome of these trials. This suggests that the clinical development of Oracine may have been discontinued.

Conclusion

Oracine is a synthetic indenoisoquinoline that has demonstrated potential as an anticancer agent through its ability to inhibit topoisomerase II and macromolecule biosynthesis. Preclinical studies have provided initial quantitative data on its cytotoxic effects. However, the lack of recent clinical trial data suggests that its development may have been halted. The information compiled in this document provides a detailed technical foundation for researchers interested in the indenoisoquinoline class of compounds and the broader field of topoisomerase inhibitor development. Further investigation into the reasons for the apparent discontinuation of Oracine's clinical development could provide valuable insights for future drug discovery efforts.

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Oracine | C20H18N2O3 | CID 160047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and mode of action of the potential cytostatic drug oracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel anticancer drug oracin: different stereospecificity and cooperativity for carbonyl reduction by purified human liver 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Oracine: A Novel Modulator of the Sphingosine-1-Phosphate Receptor 1

For Research and Drug Development Professionals

Disclaimers: This document presents a hypothetical pharmacological profile for the fictional compound "Oracine." The data, experimental protocols, and associated discussions are illustrative and intended to serve as a template for a technical guide.

Introduction

Oracine is a novel, synthetic small molecule designed as a potent and selective positive allosteric modulator (PAM) of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, endothelial barrier function, and neuroinflammation. By selectively enhancing the signaling of the endogenous ligand, sphingosine-1-phosphate (S1P), Oracine offers a promising therapeutic approach for autoimmune disorders and neuroinflammatory conditions. This document provides a comprehensive overview of the pharmacological, pharmacokinetic, and safety profile of Oracine based on preclinical studies.

Pharmacodynamics

Oracine's primary mechanism of action is the allosteric modulation of the S1P1 receptor. It binds to a site distinct from the orthosteric S1P binding pocket, inducing a conformational change that potentiates the receptor's response to S1P.

The binding affinity of Oracine to human S1P1 receptors was determined using radioligand binding assays.

Table 1: Receptor Binding Affinity of Oracine

| Parameter | Value |

| Target Receptor | Human S1P1 |

| Radioligand | [³H]-S1P |

| Kᵢ (nM) | 25.3 ± 3.1 |

| Hill Slope | 0.98 ± 0.05 |

The functional activity of Oracine was assessed in a cell-based GTPγS binding assay, which measures G protein activation upon receptor stimulation.

Table 2: In Vitro Functional Potency of Oracine

| Assay | Cell Line | Parameter | Value |

| GTPγS Binding | CHO-K1 (human S1P1) | EC₅₀ (nM) | 150.7 ± 12.5 |

| Eₘₐₓ (% of S1P) | 180 ± 15% |

Oracine enhances S1P-mediated activation of the Gαi signaling pathway, leading to downstream inhibition of adenylyl cyclase and activation of the Akt and ERK1/2 pathways.

Caption: S1P1 signaling pathway modulated by Oracine.

Pharmacokinetics

The pharmacokinetic profile of Oracine was evaluated in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

Table 3: Pharmacokinetic Parameters of Oracine in Rats

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| T₁/₂ (h) | 8.2 ± 1.1 | 9.5 ± 1.3 |

| Cₘₐₓ (ng/mL) | 580 ± 75 | 350 ± 45 |

| Tₘₐₓ (h) | - | 1.5 ± 0.5 |

| AUC₀-∞ (ng·h/mL) | 2450 ± 310 | 3100 ± 420 |

| CL (mL/min/kg) | 6.8 ± 0.9 | - |

| Vd (L/kg) | 4.1 ± 0.6 | - |

| Bioavailability (%) | - | 78 ± 9 |

Experimental Protocols

Caption: Workflow for the radioligand binding assay.

Protocol:

-

Membrane Preparation: Membranes from CHO-K1 cells stably expressing human S1P1 were prepared by homogenization and centrifugation.

-

Incubation: Membranes (20 µg protein) were incubated in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA with 2 nM [³H]-S1P and varying concentrations of Oracine (0.1 nM to 100 µM) for 60 minutes at 25°C.

-

Filtration: The incubation was terminated by rapid filtration through GF/B filters, followed by washing with ice-cold buffer.

-

Quantification: Radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of 10 µM unlabeled S1P. The inhibition constant (Kᵢ) was calculated using the Cheng-Prusoff equation.

Caption: Workflow for the GTPγS binding assay.

Protocol:

-

Membrane Preparation: As described in section 4.1.

-

Incubation: Membranes (10 µg protein) were incubated in a buffer containing 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, and 0.1% BSA with 0.1 nM [³⁵S]-GTPγS, a fixed concentration of S1P (3 nM), and varying concentrations of Oracine (0.1 nM to 100 µM) for 90 minutes at 30°C.

-

Filtration and Quantification: As described in section 4.1.

-

Data Analysis: Data were normalized to the response of S1P alone and fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Safety and Toxicology

Preliminary safety assessments were conducted in vitro and in vivo.

Table 4: In Vitro Safety Profile of Oracine

| Assay | Target | Result |

| hERG Channel Patch Clamp | hERG Potassium Channel | IC₅₀ > 30 µM |

| Ames Test | S. typhimurium | Non-mutagenic |

| Cytotoxicity | HepG2 cells | CC₅₀ > 50 µM |

Conclusion

Oracine is a potent and selective positive allosteric modulator of the S1P1 receptor with a favorable pharmacokinetic profile in preclinical species. Its ability to enhance S1P signaling without causing receptor downregulation presents a promising therapeutic strategy. Further investigation into its efficacy in disease models is warranted.

Oracin for Ehrlich Ascites Carcinoma Treatment: A Technical Whitepaper on Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical research on oracin for the treatment of Ehrlich ascites carcinoma (EAC). The findings are based on a limited number of studies, primarily focused on in vitro activity. Notably, there is a lack of published in vivo data supporting the efficacy of oracin as a standalone agent for EAC treatment.

Executive Summary

Oracin, an isoquinoline derivative, has been investigated for its cytotoxic effects against various cancer cell lines. Research on its application for Ehrlich ascites carcinoma (EAC), a murine tumor model, indicates a potential mechanism of action through the inhibition of macromolecule biosynthesis and DNA topoisomerase II. In vitro studies have demonstrated that oracin effectively inhibits the synthesis of nucleic acids and proteins in EAC cells. However, the translation of these in vitro findings to in vivo efficacy remains unsubstantiated in the available literature. One study investigating oracin in combination with doxorubicin for solid Ehrlich tumors did not show an enhancement of the primary drug's efficacy. This whitepaper provides a comprehensive overview of the existing data, details the experimental protocols used in related studies, and outlines the putative signaling pathways, highlighting the significant gaps in the research that need to be addressed to validate oracin as a potential therapeutic agent for EAC.

In Vitro Efficacy of Oracin

The primary cytotoxic effects of oracin on EAC cells have been quantified through the inhibition of macromolecule biosynthesis. The key findings from in vitro screening are summarized below.

Quantitative Data: Inhibition of Macromolecule Biosynthesis

The inhibitory concentration (IC50) values for oracin in EAC cells were determined by measuring the inhibition of radiolabeled precursor incorporation into trichloroacetic acid (TCA) insoluble fractions.[1]

| Cell Line | Parameter | IC50 Value (µmol/L) | Reference |

| Ehrlich Ascites Carcinoma (EAC) | 14C-Adenine Incorporation (Nucleic Acid Synthesis) | 66 | [1] |

| Ehrlich Ascites Carcinoma (EAC) | 14C-Valine Incorporation (Protein Synthesis) | 196 | [1] |

Comparative Efficacy in Other Cancer Cell Lines

For context, oracin has also been evaluated against other cancer cell lines, such as Burkitt's lymphoma, where it was shown to induce cell cycle arrest and apoptosis.

| Cell Line | Parameter | IC50 Value (µmol/L) | Reference |

| Burkitt's Lymphoma (BL SV2) | Cytostatic Effect (MTT Assay) | 1.0 | [2] |

| Burkitt's Lymphoma (BL bcl-2) | Cytostatic Effect (MTT Assay) | 5.0 | [2] |

Mechanism of Action

The primary mechanism of action identified for oracin in Ehrlich ascites carcinoma cells is the inhibition of DNA topoisomerase II.[1] Further studies on other cancer cell types suggest a downstream consequence of this inhibition is cell cycle arrest and subsequent apoptosis.[2]

Inhibition of Topoisomerase II

Oracin was found to inhibit the activity of topoisomerase II by 100% at concentrations between 5 to 15 µmol/L in an assay with EAC cells.[1] Topoisomerase II is a critical enzyme that alters DNA topology, essential for processes like DNA replication and chromosome segregation. Drugs that poison this enzyme, like oracin, stabilize the enzyme-DNA cleavage complex, leading to the accumulation of double-strand DNA breaks and ultimately triggering cell death pathways.

Cell Cycle Arrest and Apoptosis

In studies on Burkitt's lymphoma cells, oracin treatment led to an arrest in the G2/M phase of the cell cycle within 24 hours.[2] Prolonged arrest was followed by the onset of apoptosis, as evidenced by an increase in the sub-G1 cell population.[2] While this pathway has not been directly confirmed in EAC cells, it represents a plausible downstream effect of topoisomerase II inhibition.

References

Methodological & Application

Application Notes and Protocols for Oracine In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oracine, an isoquinoline derivative, has demonstrated potential as a cytostatic agent by inhibiting the biosynthesis of macromolecules and targeting key cellular processes.[1] Understanding its cytotoxic profile is crucial for its development as a potential anticancer therapeutic. This document provides a detailed protocol for assessing the in vitro cytotoxicity of Oracine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for evaluating cell viability.[2][3] Additionally, it outlines the known signaling pathways involved in Oracine-induced cell death.

Mechanism of Action

Oracine exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[1] This enzyme is critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, Oracine leads to the accumulation of DNA double-strand breaks. This DNA damage triggers a cellular response that includes cell cycle arrest, primarily at the G2/M phase, and ultimately leads to the induction of apoptosis (programmed cell death).[1][4][5]

Quantitative Data Summary

The cytotoxic potency of Oracine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for Oracine can vary depending on the cell line.

| Cell Line | Assay | IC50 (µM) | Reference |

| Ehrlich Ascites Carcinoma (EAC) | ¹⁴C-adenine incorporation | 66 | [1] |

| Ehrlich Ascites Carcinoma (EAC) | ¹⁴C-valine incorporation | 196 | [1] |

| Burkitt's Lymphoma (BL SV2) | MTT Assay | 1.0 | |

| Burkitt's Lymphoma (BL bcl-2 overexpressing) | MTT Assay | 5.0 |

Experimental Protocols

MTT Assay for Oracine Cytotoxicity

This protocol is adapted from standard MTT assay procedures for the evaluation of Oracine's cytotoxic effects on adherent cancer cell lines.[2][6][7]

Materials:

-

Oracine (stock solution prepared in a suitable solvent, e.g., DMSO)

-

Target cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Oracine Treatment:

-

Prepare serial dilutions of Oracine in complete culture medium. A typical concentration range to start with could be from 0.1 µM to 200 µM.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve Oracine) and a no-treatment control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Oracine dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Gently pipette up and down to ensure complete solubilization.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the Oracine concentration and determine the IC50 value from the dose-response curve.

-

Visualizations

Experimental Workflow: MTT Assay

Caption: Workflow for determining Oracine cytotoxicity using the MTT assay.

Signaling Pathway of Oracine-Induced Cytotoxicity

References

- 1. G2 cell cycle arrest and apoptosis are induced in Burkitt's lymphoma cells by the anticancer agent oracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

Application Notes and Protocols: Measuring Oracine's Effect on Ehrlich Ascites Carcinoma (EAC) Cells

Introduction: These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the effects of Oracine on Ehrlich Ascites Carcinoma (EAC) cells. Oracine has been identified as a potential cytotoxic agent that inhibits the biosynthesis of macromolecules in EAC cells, with a notable inhibitory effect on topoisomerase II.[1] This document outlines detailed protocols for assessing the impact of Oracine on EAC cell viability, apoptosis induction, and the underlying signaling pathways.

Overview of Experimental Workflow

The following diagram illustrates the overall workflow for assessing the effects of Oracine on EAC cells, from cell culture to data analysis.

Caption: Experimental workflow for evaluating Oracine's effect on EAC cells.

Experimental Protocols

EAC Cell Culture and Maintenance

EAC cells can be propagated in vivo in Swiss albino mice or adapted for in vitro culture.

Protocol 2.1.1: In Vivo Propagation of EAC Cells

-

Maintain a donor mouse with a well-developed EAC tumor (typically 7-8 days post-inoculation).

-

Aseptically aspirate the ascitic fluid from the peritoneal cavity of the donor mouse using a sterile syringe.

-

Wash the aspirated cells twice with sterile, ice-cold phosphate-buffered saline (PBS) by centrifugation at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in sterile PBS and perform a viable cell count using the Trypan blue exclusion method.

-

Inject 1 x 10⁶ viable EAC cells intraperitoneally into healthy recipient Swiss albino mice (approximately 20-25g body weight).[2][3]

-

The ascitic fluid will be ready for harvesting for experiments in approximately 8-10 days.

Protocol 2.1.2: In Vitro Culture of EAC Cells

-

Aseptically harvest EAC cells from a tumor-bearing mouse as described above.

-

Culture the cells in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture the cells every 2-3 days to maintain them in the exponential growth phase.[4][5]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol 2.2.1: MTT Assay

-

Seed EAC cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Prepare various concentrations of Oracine in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same solvent concentration used for Oracine) and a blank (medium only).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[6]

-

Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Leave the plate at room temperature in the dark overnight.

-

Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6][8]

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

-

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[9][10][11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate live or early apoptotic cells, but can stain late apoptotic and necrotic cells.[9][10]

Protocol 2.3.1: Annexin V-FITC/PI Staining

-

Seed EAC cells and treat with various concentrations of Oracine as described for the MTT assay.

-

After the treatment period, collect the cells (including floating cells) by centrifugation at 1500 rpm for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 500 µL of 1X Binding Buffer.[12]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]

-

Incubate the cells for 10-15 minutes at room temperature in the dark.[11][13]

-

Analyze the cells immediately by flow cytometry.

-

FITC-negative, PI-negative cells are considered live.

-

FITC-positive, PI-negative cells are in early apoptosis.

-

FITC-positive, PI-positive cells are in late apoptosis or necrosis.

-

FITC-negative, PI-positive cells are considered necrotic.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of Oracine on signaling pathways.[14][15][16] Given that Oracine is a topoisomerase II inhibitor, it is hypothesized to induce DNA damage, leading to the activation of p53 and the intrinsic apoptosis pathway.

Protocol 2.4.1: Western Blotting

-

Protein Extraction: After treatment with Oracine, lyse the EAC cells with RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Cleaved Caspase-9, Cleaved Caspase-3, and β-actin as a loading control) overnight at 4°C with gentle shaking.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present the data from the described experiments.

Table 1: Effect of Oracine on EAC Cell Viability (MTT Assay)

| Oracine Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Mean ± SD) |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 10 | 1.02 ± 0.06 | 81.6 ± 4.8 |

| 25 | 0.78 ± 0.05 | 62.4 ± 4.0 |

| 50 | 0.45 ± 0.04 | 36.0 ± 3.2 |

| 100 | 0.21 ± 0.03 | 16.8 ± 2.4 |

Table 2: Oracine-Induced Apoptosis in EAC Cells (Flow Cytometry)

| Oracine Conc. (µM) | % Live Cells (Q3) (Mean ± SD) | % Early Apoptotic (Q4) (Mean ± SD) | % Late Apoptotic (Q2) (Mean ± SD) | % Necrotic (Q1) (Mean ± SD) |

| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |

| 25 | 65.8 ± 3.5 | 20.1 ± 1.8 | 10.5 ± 1.2 | 3.6 ± 0.7 |

| 50 | 30.4 ± 2.8 | 45.3 ± 2.5 | 20.2 ± 1.9 | 4.1 ± 0.6 |

| 100 | 10.1 ± 1.5 | 58.9 ± 3.1 | 28.5 ± 2.2 | 2.5 ± 0.4 |

Hypothesized Signaling Pathway

Based on its function as a topoisomerase II inhibitor, Oracine is expected to induce DNA double-strand breaks, triggering a signaling cascade that leads to apoptosis. The diagram below illustrates this hypothesized pathway.

Caption: Hypothesized signaling pathway for Oracine-induced apoptosis in EAC cells.

References

- 1. Cytotoxicity and mode of action of the potential cytostatic drug oracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Ehrlich Ascites Carcinoma (EAC) cells and induction of tumor in mice [bio-protocol.org]

- 3. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 5. opticalcore.wisc.edu [opticalcore.wisc.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. protocols.io [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. assets.fishersci.com [assets.fishersci.com]